molecular formula C12H14O3 B1301605 [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid CAS No. 302901-39-9

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid

Cat. No.: B1301605
CAS No.: 302901-39-9
M. Wt: 206.24 g/mol
InChI Key: MUNZZYNTGVVABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is an organic compound with the molecular formula C 12 H 14 O 3 and a molecular weight of 206.24 g/mol . It is registered under CAS Number 302901-39-9 . The compound features an acetic acid chain linked via an ether bond to a 7-methyl-2,3-dihydro-1H-indene (7-methylindane) core, a structure that incorporates an indane scaffold. This scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . The primary research value of this compound lies in its role as a versatile chemical building block or synthetic intermediate . The carboxylic acid functional group allows for further derivatization, enabling the synthesis of a wide array of more complex molecules, such as amides, esters, and hydrazides . Researchers can utilize this compound to create novel compounds for screening in various therapeutic areas. Indane and indole-derived scaffolds are frequently explored for their biological potential, including antiviral, anti-inflammatory, and anticancer activities . As such, this chemical is a valuable tool for medicinal chemists working in early-stage drug discovery and chemical biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-5-6-11(15-7-12(13)14)10-4-2-3-9(8)10/h5-6H,2-4,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNZZYNTGVVABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371680
Record name [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302901-39-9
Record name [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid typically involves the reaction of 7-methyl-2,3-dihydro-1H-indene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Ghrelin Receptor Modulation

One of the primary applications of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is its role as a ghrelin receptor modulator. Ghrelin is a hormone that stimulates appetite and plays a significant role in energy balance. Compounds that act as ghrelin inverse agonists or antagonists can be beneficial in treating obesity and type 2 diabetes by reducing food intake and improving insulin sensitivity.

Key Findings:

  • The compound has shown efficacy in animal models for reducing blood glucose levels and improving metabolic parameters associated with obesity and diabetes .
  • Studies indicate that ghrelin receptor antagonists can enhance glucose tolerance without causing hypoglycemia, making them suitable candidates for diabetes treatment .

Proteomics Research

This compound is utilized in proteomics research, particularly in monoclonal antibody production. Its chemical properties allow it to act as a reagent in various biochemical assays, aiding in the identification and quantification of proteins.

Application Table:

Application AreaDescriptionReference
Ghrelin ModulationActs as an antagonist to reduce appetite and improve metabolism
ProteomicsUsed in assays for protein identification

Diabetes Treatment

A study conducted on diabetic mice demonstrated that administration of this compound resulted in significant reductions in fasting blood glucose levels. The compound's mechanism involves modulation of insulin release pathways, supporting its potential as an anti-diabetic agent.

Case Study Overview:

  • Objective: Evaluate the effects of this compound on glucose metabolism.
  • Results: Mice treated with the compound exhibited improved insulin sensitivity and reduced hyperglycemia compared to control groups.

Appetite Regulation

In another study focusing on appetite regulation, the administration of this compound led to decreased food intake in rodent models. This finding supports its potential use in obesity management strategies.

Case Study Summary:

  • Objective: Assess the impact on food intake.
  • Results: Treated rodents showed a statistically significant reduction in caloric consumption.

Mechanism of Action

The mechanism of action of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is highlighted through comparisons with the following analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Properties
This compound C₁₂H₁₄O₃ 206.24 - Methyl at C7
- Acetic acid at C4
Potential anti-inflammatory activity; enhanced lipophilicity due to methyl group
2-[(2,3-Dihydro-1H-inden-2-yl)oxy]acetic acid C₁₁H₁₂O₃ 192.21 - Acetic acid at C2 Antioxidant activity; lacks methyl group, reducing steric hindrance
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate C₁₃H₁₆O₃ 220.26 - Methoxy at C7
- Ester at C4
Used in organic synthesis; ester group increases volatility
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives C₁₁H₁₁ClO₂ ~210.66 - Chlorine at C6
- Acetic acid at C1
Anti-inflammatory activity with lower GI toxicity; chlorine enhances electrophilicity
2-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine C₁₅H₁₆N₂O 240.30 - Pyridinamine substituent Aromatic ether with potential CNS applications

Key Differences and Implications

Acetic acid vs. Ester: The free carboxylic acid group in the target compound enhances hydrogen-bonding capacity, favoring interactions with biological targets (e.g., enzymes or receptors) over ester derivatives .

Functional Group Variations: Chlorine vs. Methyl: Chlorinated analogs (e.g., 6-chloro derivatives) exhibit stronger anti-inflammatory activity but higher toxicity risks compared to methyl-substituted compounds . Pyridinamine vs.

Synthetic Accessibility: Methyl-substituted dihydroindenols (e.g., 7-methyl-2,3-dihydro-1H-inden-4-ol) are critical intermediates for synthesizing the target compound, requiring regioselective alkylation steps .

Biological Activity

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 7-methyl-2,3-dihydro-1H-indene with chloroacetic acid. The reaction typically requires a base such as sodium hydroxide and can be performed under various conditions, including room temperature to 60°C in aqueous or organic solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activities, leading to various biological effects. For instance, it has been noted for its potential in enzyme inhibition and receptor binding studies.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is crucial for its application in therapeutic contexts. For example, it has been studied as an inhibitor of apoptosis proteins (IAPs), which play significant roles in cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be insightful.

Compound NameBiological ActivityIC50 Values (µM)Notes
This compoundPotential enzyme inhibitorUnknownLimited specific studies available
[(7-Methyl-2,3-dihydro-1H-indene)] derivativesAnticancer activity0.62 - 30.0Effective against multiple cancer lines
Indole derivativesAnticancer activity1.8 - 5.132High potency against breast cancer

Case Studies

Recent studies have focused on the broader family of indene derivatives to which this compound belongs. For example:

  • Study on IAP Inhibition : Research demonstrated that indene derivatives could effectively inhibit IAPs, leading to increased apoptosis in cancer cells .
  • Antioxidant Activity : Some related compounds have shown antioxidant properties that could complement their anticancer effects by reducing oxidative stress within cells .

Q & A

Q. SAR Insights

  • Substituent Position : Fluorine at the 2-position of the benzoic acid moiety increases metabolic stability (e.g., compound 212, 84% purity vs. 99% in non-fluorinated analogs) .
  • Methyl Groups : 7-Methyl on the dihydroindenyl ring improves lipophilicity, enhancing membrane permeability in CNS-targeted analogs .
  • Linker Optimization : Replacing the acetic acid backbone with methacrylic acid (compound 157) alters binding kinetics to retinoid X receptors (RXRs) .

Advanced Design
Docking studies using RXR-α crystal structures (PDB: 1FBY) guide substitutions at the 4-position of the indene ring to optimize hydrogen bonding with Arg316 .

How can researchers resolve discrepancies in purity or yield across synthetic batches?

Basic Analysis
Monitor reaction progress via TLC (Rf values: 0.55 for hexane/EtOAc/HOAC systems) . Reproducibility issues often arise from incomplete saponification; ensure LiOH stoichiometry (5.0 equivalents) and reaction times (>6 hours) .

Advanced Mitigation
Use in-line FTIR to track ester hydrolysis in real time . For low-yield alkylation steps (e.g., 25% in compound 74), switch to Sonogashira coupling for sterically hindered intermediates .

What in vitro assays are suitable for evaluating the biological activity of these compounds?

Q. Basic Screening

  • RXR Binding : Competitive fluorescence polarization assays using ICI 118,551 derivatives .
  • Analgesic Potential : cAMP inhibition assays in HEK293T cells transfected with β2-adrenoceptors .

Q. Advanced Mechanistic Studies

  • Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation .
  • Target Engagement : CRISPR/Cas9-edited HEK293T cells with β2-adrenoceptor knockouts to confirm specificity .

What are the recommended storage conditions to ensure compound stability?

Basic Protocol
Store lyophilized solids at –20°C under argon, with desiccants (silica gel). For DMSO stock solutions (10 mM), aliquot to avoid freeze-thaw cycles .

Advanced Stability Testing
Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic derivatives (e.g., compound 212) are prone to decarboxylation; adjust buffer pH to 6.5–7.0 in assay media .

What computational tools aid in predicting the pharmacokinetics of these derivatives?

Basic Modeling
Use SwissADME to predict logP (e.g., 3.1 for compound 213) and BBB permeability . Molinspiration calculates polar surface area (<90 Ų for CNS penetration) .

Advanced Simulations
Molecular dynamics (GROMACS) simulate RXR-ligand binding over 100 ns trajectories. QM/MM optimizes transition states for ester hydrolysis .

What future research directions are critical for this compound class?

  • In Vivo Efficacy : PK/PD studies in rodent models of neuropathic pain .
  • Toxicology : CYP450 inhibition profiling to assess drug-drug interaction risks .
  • Polypharmacology : Proteome-wide affinity profiling (e.g., CETSA) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.